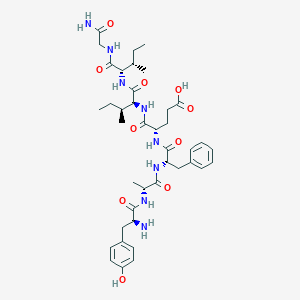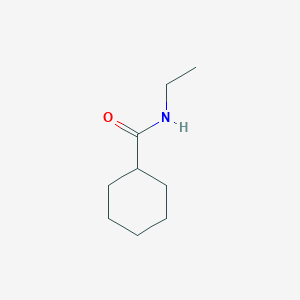
N-ethylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylcyclohexanecarboxamide, also known as etifoxine, is a chemical compound that is used in scientific research for its anxiolytic and neuroprotective properties. It has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-ethylcyclohexanecarboxamide is not fully understood. However, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and cognitive function. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
N-ethylcyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects. Additionally, it has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethylcyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anxiolytic and neuroprotective properties. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it may interact with other drugs or compounds, which may complicate experimental results.
Orientations Futures
There are several potential future directions for the study of N-ethylcyclohexanecarboxamide. One area of research is the development of more potent and selective analogs of the compound. Additionally, there is a need for further studies to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-ethylcyclohexanecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-ethylcyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with ethylamine in the presence of a catalyst. The reaction yields N-ethylcyclohexanecarboxamide, which is further purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-ethylcyclohexanecarboxamide has been extensively studied for its anxiolytic and neuroprotective properties. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Alzheimer's disease. Additionally, it has been studied for its potential therapeutic applications in depression, post-traumatic stress disorder, and neuropathic pain.
Propriétés
Numéro CAS |
138324-59-1 |
|---|---|
Nom du produit |
N-ethylcyclohexanecarboxamide |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N-ethylcyclohexanecarboxamide |
InChI |
InChI=1S/C9H17NO/c1-2-10-9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) |
Clé InChI |
ZCSFJAQXKNVTTF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CCCCC1 |
SMILES canonique |
CCNC(=O)C1CCCCC1 |
Synonymes |
Cyclohexanecarboxamide, N-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



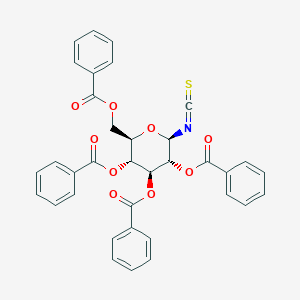
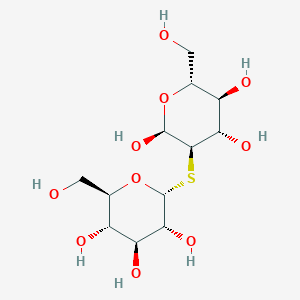


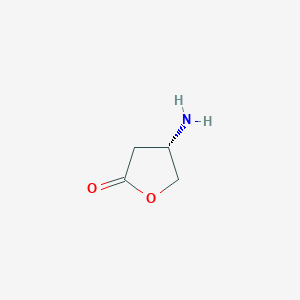



![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
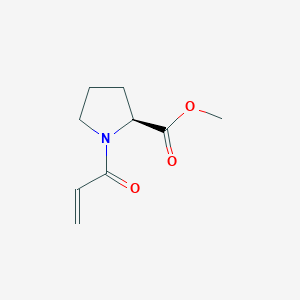

![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)

